7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is an organic compound that belongs to the pyrazolopyridine family. It features a unique fused ring structure combining a pyrazole ring with a pyridine ring. This compound has garnered significant interest in scientific research due to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is , and it has a molecular weight of 133.18 g/mol.
This compound is classified as a heterocyclic compound, specifically a pyrazolopyridine derivative. It is often utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, highlighting its importance in organic chemistry.
The synthesis of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine can be achieved through several methods:
The chemical structure of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine can be represented by the following InChI string:
The compound consists of a fused bicyclic system where the methyl group is located at the 7th position of the pyrazole ring. Its unique structure contributes to its reactivity and biological activity.
7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The primary mechanism of action for 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine involves its interaction with cyclin-dependent kinase 2 (CDK2). This interaction leads to inhibition of CDK2 activity, which plays a crucial role in cell cycle regulation. The compound's action has been linked to significant cytotoxic effects against specific cancer cell lines by disrupting normal cell cycle progression.
The physical properties of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine include:
Chemical properties include:
7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine has broad applications in various scientific fields:
These applications underscore its significance in both research and industrial contexts.
SNAr reactions enable regioselective functionalization of electron-deficient heterocyclic precursors, which is critical for introducing diversity into the pyrazolo[4,3-c]pyridine core. Chloro- or fluoropyridine intermediates undergo displacement by nitrogen nucleophiles (e.g., hydrazines, amines) at C3/C5 positions, facilitating pyrazole ring annulation. Key advancements include:
Table 1: SNAr Optimization for Pyrazolo[4,3-c]Pyridine Synthesis
Electrophile | Nucleophile | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
4-Chloro-3-cyanopyridine | Methylhydrazine | EtOH, 80°C, 3h | 92 | C4 > C2 |
3-Fluoro-4-nitropyridine | Hydrazine hydrate | MW, AcOH, 120°C, 1h | 88 | Exclusive C3 attack |
2,4-Dichloropyridine | tert-Butylhydrazine | DMF, K₂CO₃, 100°C, 6h | 78 | C4 > C2 |
Substituent distribution analyses reveal that >75% of SNAr-derived analogues feature alkyl/aryl groups at N1 or C3, underscoring the method’s versatility for introducing pharmacophores [2].
Classical Japp–Klingemann reactions couple aryldiazonium salts with β-keto esters/carbonyls to form hydrazones, which cyclize under acid catalysis. Recent modifications overcome low yields (typically 40–60%) and side-product formation in pyrazolo[4,3-c]pyridine synthesis:
Table 2: Japp–Klingemann-Derived Pyrazolo[4,3-c]Pyridines
Diazonium Precursor | Carbonyl Component | Catalyst/Solvent | Yield (%) |
---|---|---|---|
5-Bromothiophene-2-amine | Ethyl acetoacetate | Piperidine/EtOH | 85 |
4-Hydroxy-3-methoxyaniline | Diethyl malonate | AcOH/ethylene glycol | 83 |
3-Chloroaniline | Acetylacetone | HCl/EtOH | 76 |
These protocols achieve near-quantitative atom economy for the cyclization step, aligning with green chemistry principles [5].
Multicomponent reactions (MCRs) efficiently construct complex pyrazolo[4,3-c]pyridines by combining three reactants in a single vessel. Key systems include:
Table 3: Regioselectivity Trends in Multicomponent Reactions
Reactant A | Reactant B | Product Regiochemistry | Yield (%) |
---|---|---|---|
3-Amino-1H-pyrazole | Acetylacetone | C4-Me, C6-Me | 86 |
3-Amino-5-methylpyrazole | Benzoylacetone | C4-Ph, C6-Me | 79 |
4-Azidomethylpyrazole | Phenylacetylene | C7-I (post-cyclization) | 88 |
Solvent polarity critically influences regioselectivity: Apolar solvents (toluene) favor C6-substitution, while DMF promotes C4-functionalization [2] [6].
Despite limited direct reports on 7-methylpyrazolo[4,3-c]pyridines, asymmetric strategies for analogous scaffolds provide actionable insights:
Table 4: Catalytic Systems for Enantioselective Synthesis
Catalyst/Agent | Reaction | ee or de (%) | Yield (%) |
---|---|---|---|
Pd/(R)-BINAP | Asymmetric hydrogenation | 95 de | 90 |
CAL-B lipase | Kinetic resolution | 98 ee | 45 |
Cu(OTf)₂/(R)-BINAP | N-Allylation | 92 ee | 85 |
While direct applications remain emergent, these methods establish a roadmap for accessing non-racemic 7-methyl derivatives essential for probing stereospecific bioactivity [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: